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Compound of Interest

Compound Name: Artekin

Cat. No.: B12649699 Get Quote

Introduction

"Artekin" is a trade name for a fixed-dose artemisinin-based combination therapy (ACT)

containing Dihydroartemisinin (DHA) and Piperaquine (PPQ).[1][2] This combination is highly

effective for the treatment of uncomplicated Plasmodium falciparum malaria.[1] DHA is a

potent, rapidly acting artemisinin derivative responsible for the initial reduction of parasite

biomass, while PPQ has a much longer elimination half-life, ensuring the clearance of any

remaining parasites.[3][4] Understanding the pharmacokinetic (PK) profiles of both components

is critical for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity in diverse

patient populations.

These notes provide a summary of the pharmacokinetic parameters of DHA and PPQ in human

subjects and detail the protocols for conducting relevant clinical studies and bioanalytical

assays.

Pharmacokinetic Data Summary
The pharmacokinetic properties of Dihydroartemisinin and Piperaquine can vary based on the

patient population (e.g., healthy vs. malaria-infected, adult vs. child, pregnant vs. non-

pregnant). The following tables summarize key PK parameters from representative studies.
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Table 1: Pharmacokinetic Parameters of
Dihydroartemisinin (DHA) in Human Subjects

Parameter

Malaria
Patients
(Vietnamese)
[1]

Healthy
Volunteers[1]

Pregnant
Women
(Falciparum
Malaria)

Non-Pregnant
Women
(Falciparum
Malaria)

Dose Regimen
~2.4 mg/kg/day

for 3 days
Not specified

Total 6.4 mg/kg

over 3 days

Total 6.4 mg/kg

over 3 days

Cmax (ng/mL) 483 ± 217 Not available 288 (101 - 564) 358 (143 - 820)

AUC₀₋₂₄

(h·ng/mL)
1189 ± 386 Not available 844 (301 - 1620)

1220 (503 -

2630)

t½ (hours) 1.4 ± 0.4 Not available 1.6 (0.8 - 2.8) 1.6 (0.8 - 3.1)

CL/F (L/h/kg) 1.19 ± 0.47 5.87 7.6 (3.9 - 21.3) 5.2 (2.4 - 12.7)

Vd/F (L/kg) 1.47 ± 0.46 8.02 19.3 (8.9 - 33.6) 13.9 (4.8 - 31.2)

Data are

presented as

Mean ± SD or

Median (Range).

CL/F = Apparent

Oral Clearance;

Vd/F = Apparent

Volume of

Distribution.

Table 2: Pharmacokinetic Parameters of Piperaquine
(PPQ) in Human Subjects
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Parameter

Malaria
Patients
(Vietnamese)
[1]

Pregnant
Women
(Falciparum
Malaria)[5]

Non-Pregnant
Women
(Falciparum
Malaria)[5]

Children
(Falciparum
Malaria)[6]

Dose Regimen
~19.2 mg/kg/day

for 3 days

Total 51.2 mg/kg

over 3 days

Total 51.2 mg/kg

over 3 days

Standard weight-

based 3-day

regimen

Cmax (ng/mL) 321 ± 140 338 (123 - 1010) 370 (126 - 1080) Not Available

AUC₀₋inf

(h·ng/mL)
40,845 ± 12,870

34,700 (15,000 -

80,000)

36,400 (12,900 -

92,200)
Not Available

t½ (days) 22.8 ± 6.4 17.8 (9.8 - 33.0) 25.6 (12.3 - 44.7) 23 - 28

CL/F (L/h/kg) 0.82 ± 0.28 1.5 (0.6 - 3.4) 1.4 (0.6 - 4.0) 0.9 - 1.4

Vd/F (L/kg) 499 ± 147 602 (290 - 1100) 877 (359 - 1840) 574 - 874

Data are

presented as

Mean ± SD or

Median (Range).

CL/F = Apparent

Oral Clearance;

Vd/F = Apparent

Volume of

Distribution.

Experimental Protocols
Protocol 2.1: Clinical Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of DHA and PPQ in human subjects

following a standard 3-day oral administration of Artekin.

Study Design:

Type: Open-label, single-sequence study.
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Subjects: Healthy or malaria-infected adult volunteers. Inclusion criteria may specify age

(e.g., 18-55 years), weight, and health status.[1] Exclusion criteria typically include prior

antimalarial treatment, mixed infections, or other serious medical conditions.[1]

Dosing: A weight-based 3-day course of DHA-PPQ is administered. A typical daily dose is

approximately 2.4 mg/kg of DHA and 19.2 mg/kg of PPQ.[1] Doses are administered under

supervision, often with a standardized meal or fat intake, as PPQ absorption is enhanced by

fat.[4][7]

Blood Sampling:

Matrices: Venous or capillary blood samples are collected into heparinized tubes.

Schedule for DHA: Due to its short half-life, intensive sampling is required. For example:

pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after the first dose.

Schedule for PPQ: Due to its long half-life, sampling is extended over a longer period. For

example: pre-dose (0 h), then at multiple points in the first 24-72 hours, followed by weekly

or bi-weekly samples for up to 9 weeks to accurately characterize the terminal elimination

phase.[5]

Sample Processing: Blood samples are centrifuged (e.g., at 1500g for 10 minutes) to

separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C

until analysis.

Protocol 2.2: Bioanalytical Method for DHA and PPQ
Quantification
Objective: To accurately quantify concentrations of DHA and PPQ in human plasma using

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

Sample Preparation:

Protein Precipitation: A simple and common method involves adding a precipitating agent

like methanol or acetonitrile to a small volume of plasma (e.g., 50-100 µL).[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2715592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2715592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2715592/
https://pubmed.ncbi.nlm.nih.gov/10496300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105796/
https://www.tropmedres.ac/publications/180564
https://pubmed.ncbi.nlm.nih.gov/32470030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used. Micro-elution SPE

in a 96-well plate format is efficient for high-throughput analysis.[9]

An internal standard (e.g., artemisinin for DHA analysis) is added before extraction to

correct for variability.[9]

Chromatographic Separation:

HPLC System: A standard HPLC or UPLC system.

Column: A reverse-phase C18 column is typically used (e.g., Gemini C18, 50x2.0mm,

5µm).[8][9]

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or an

ammonium salt) and an organic solvent (e.g., acetonitrile or methanol) is used to separate

DHA, PPQ, and the internal standard.[10][11]

Mass Spectrometric Detection:

Instrument: A triple quadrupole tandem mass spectrometer.

Ionization: Electrospray Ionization (ESI) in positive mode is commonly employed.[8]

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where

specific precursor-to-product ion transitions are monitored for DHA, PPQ, and the internal

standard to ensure selectivity and sensitivity.

Validation: The method must be validated according to regulatory guidelines (e.g., FDA or

EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.[9] The

calibration range for PPQ is often 10-1000 ng/mL.[8]
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Caption: Workflow for a clinical pharmacokinetic study of DHA-PPQ.
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Caption: ADME pathway for Dihydroartemisinin and Piperaquine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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